molecular formula C21H34O5 B145581 Cortolone CAS No. 516-42-7

Cortolone

Cat. No. B145581
CAS RN: 516-42-7
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-AZQJGLEESA-N
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Description

Cortolone, also known as 11-dehydrocorticosterone, is a steroid hormone that is important for maintaining physiological homeostasis in the body. It is a metabolite of the hormone cortisol, which is produced by the adrenal gland. This compound is involved in a wide range of physiological processes, including the regulation of blood pressure, glucose levels, water balance, and immune system function. It is also involved in the regulation of stress responses and the development of inflammatory disorders.

Scientific Research Applications

1. Metabolic Transformation and Excretion

  • Metabolic Transformation : Cortolone, along with other metabolites like cortol and β-cortol, is a product of the metabolic transformation of hydrocortisone in humans. This transformation has been studied to understand the metabolic fate of hydrocortisone and its quantitative aspects in normal subjects (Fukushima et al., 1960).
  • Urinary Excretion : β-Cortolone is a regularly occurring metabolite in the urine of both young and elderly subjects of both sexes, indicating its role in human physiology and its potential as a biomarker for various conditions (Romanoff et al., 1959).

2. Analytical Methods for Detection

  • Gas Chromatography : The epimeric cortols and cortolones, including this compound, can be detected using gas chromatography. This method provides a way to estimate this compound in urine, which is otherwise difficult due to the absence of chromophoric groups in its structure (Rosenfeld, 1965).

3. Chemical Synthesis and Characterization

  • Synthesis of Metabolites : The chemical synthesis of this compound and its related compounds, like β-cortolone, has been described in studies. This research is significant for understanding the chemical structure and properties of these metabolites (Mattox et al., 1983).

4. Physiology and Endocrinology Research

  • Corticosterone Modulation : Research has explored the modulation of reproductive and immune systems in vertebrates, with this compound being a key metabolite in these studies. This helps in understanding the physiological trade-offs and hormonal regulation in different biological systems (French et al., 2007).

5. Glucocorticoid Hormones in Ecological Studies

  • Role in Stress and Energy Mobilization : this compound, as a glucocorticoid hormone, has been studied for its role in stress responses and energy mobilization in ecological and conservation biology, particularly in vertebrates (Vera et al., 2017).

Safety and Hazards

The safety and hazards of Cortolone are not well documented in the literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Mechanism of Action

Target of Action

Cortolone, also known as Cortisol or Cortisone acetate, is a steroid hormone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes, including immune response, metabolism, stress response, and inflammation .

Mode of Action

This compound binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in changes in gene expression, leading to a decrease in the production of inflammatory mediators and an increase in anti-inflammatory proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in glucose metabolism, influencing the process of gluconeogenesis . It also impacts lipid metabolism, leading to lipolysis, and protein metabolism, causing proteolysis . These metabolic changes provide the necessary energy and substrates for the body to respond to stress .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed in the body . It is metabolized in the liver into its active metabolite, hydrocortisone . The drug and its metabolites are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. At the molecular level, it influences the transcription of various genes, altering the production of proteins involved in inflammation, immune response, and metabolism . At the cellular level, it affects cell function by modulating inflammatory response, immune cell activity, and metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and light can affect the stability of the drug . Additionally, individual factors like age, sex, genetic makeup, and health status can influence how a person responds to this compound . For instance, stress, illness, or injury can enhance the body’s response to this compound due to increased demand for glucocorticoids .

Biochemical Analysis

Biochemical Properties

Cortolone interacts with various enzymes, proteins, and other biomolecules in the body. It is a product of the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), which catalyzes the conversion of cortisol to this compound . The nature of these interactions involves enzymatic reactions that facilitate the conversion of cortisol to this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. As a metabolite of cortisol, it may influence cell function indirectly. Cortisol, the parent compound of this compound, is known to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its formation from cortisol. The enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) catalyzes this conversion . This process involves binding interactions with the enzyme, leading to the activation of 20β-HSD and changes in cortisol’s structure to form this compound.

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol, a glucocorticoid hormone. The enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) plays a crucial role in this pathway, facilitating the conversion of cortisol to this compound .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-AZQJGLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904343
Record name Cortolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

516-42-7
Record name Cortolone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortolone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cortolone
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Record name Cortolone
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Record name CORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cortolone and how is it formed?

A1: this compound (3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one) is a C-20 reduced metabolite of cortisol, produced through a series of enzymatic reactions. [, , , , ].

Q2: How does this compound excretion vary between men and women?

A2: Healthy men exhibit significantly higher urinary excretion of total cortisol metabolites, including this compound, compared to women. This underscores the importance of considering gender when interpreting cortisol metabolite profiles. []

Q3: How does the excretion of this compound differ in individuals with cirrhosis?

A3: Individuals with cirrhosis exhibit a distinct pattern of cortisol metabolism. They show decreased tetrahydrocortisone production and a corresponding increase in this compound formation, specifically the 20α isomer. This altered metabolism is suggested to be linked to intrahepatic cholestasis, a common characteristic of cirrhosis. []

Q4: Does obesity influence the excretion of this compound in children?

A4: Yes, prepubertal children with obesity exhibit significantly higher excretion of several cortisol metabolites, including α-cortolone, compared to normal-weight children. This difference diminishes with puberty. The elevated α-cortolone excretion reflects increased activity in adrenal steroidogenesis pathways in obese children. []

Q5: Are there specific conditions where β-cortolone excretion is significantly elevated?

A6: Metyrapone, a medication that inhibits cortisol synthesis, significantly increases β-cortolone excretion. This effect is attributed to metyrapone's extra-adrenal actions, including the inhibition of cortisone back-conversion to cortisol and stimulation of the 20-ketosteroid reductase responsible for converting tetrahydrocortisone to β-cortolone. []

Q6: How do this compound levels change after cardiac surgery?

A7: Cortisol metabolism is significantly altered after major surgery like cardiac surgery. The ratio of cortisol metabolites (including this compound) to cortisone metabolites increases, suggesting a relative reduction in cortisol inactivation, possibly due to enzymatic substrate overload. []

Q7: What does the presence of 6α-hydroxythis compound in neonatal urine indicate?

A8: The identification of 6α-hydroxythis compound in the urine of newborn infants highlights a distinct conjugation pattern of cortisol metabolites in neonates compared to older children and adults. This finding underscores the unique aspects of steroid metabolism in newborns. []

Q8: Can air pollution exposure during pregnancy affect this compound levels in newborns?

A9: Exposure to certain air pollutants, such as nitrogen dioxide (NO2), during pregnancy has been linked to changes in steroid profiles in newborns, including an increase in 6β-hydroxycortisol relative to cortisol. While this study didn't directly measure this compound, it suggests that prenatal exposure to air pollution might influence the activity of enzymes involved in this compound production. []

Q9: How do researchers measure this compound levels?

A10: Several analytical methods are employed to measure this compound levels in biological samples, with gas chromatography/mass spectrometry (GC/MS) being a common and sensitive technique. This method allows for the separation, identification, and quantification of this compound and other steroid metabolites in urine samples. [, , ]

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